Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-
Description
This compound is a substituted benzene derivative featuring a 2-methyl group on the aromatic ring and a 3-butenyl chain at the 1-position. The butenyl chain is further substituted with two 4-methylphenyl groups at its 4,4-positions.
Properties
CAS No. |
649556-30-9 |
|---|---|
Molecular Formula |
C25H26 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene |
InChI |
InChI=1S/C25H26/c1-19-11-15-23(16-12-19)25(24-17-13-20(2)14-18-24)10-6-9-22-8-5-4-7-21(22)3/h4-5,7-8,10-18H,6,9H2,1-3H3 |
InChI Key |
GHZGYZUPENCQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
Direct synthesis involves the straightforward coupling of precursor molecules to form the target compound. This method is often favored for its simplicity and efficiency.
- Alkylation Reactions : One of the most common methods involves the alkylation of benzene derivatives. For example, starting from 4-methylphenylacetylene and 2-methylbenzaldehyde, the reaction can proceed via a Friedel-Crafts alkylation under acidic conditions to yield the desired compound.
Multi-Step Synthesis
Multi-step synthesis offers greater control over the final product's purity and structural integrity but requires more reagents and time.
Stepwise Functionalization : This method typically starts with the synthesis of simpler intermediates that are subsequently modified through various reactions such as:
Grignard Reactions : Utilizing Grignard reagents for nucleophilic additions to carbonyl compounds can help in constructing the necessary side chains.
Cross-Coupling Reactions : Techniques such as Suzuki or Heck coupling can be employed to join different aromatic systems or introduce alkenes into the structure.
The following table summarizes some experimental findings related to the preparation methods:
Yield Analysis
The yields obtained from various methods indicate that while direct alkylation provides a high yield, multi-step processes like cross-coupling can also achieve significant yields, albeit with more complexity involved.
Reaction Conditions
Temperature : Most reactions are conducted at elevated temperatures (50-100°C) to facilitate the reaction kinetics.
Catalysts : Transition metal catalysts are often required for cross-coupling reactions, enhancing reaction rates and selectivity.
The preparation of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can be effectively achieved through both direct and multi-step synthetic routes. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements. Future research may focus on optimizing these methods further to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related molecules:
Key Observations:
- Electronic Effects: Replacing 4-methylphenyl groups with electron-withdrawing 4-fluorophenyl (as in 4,4-bis(4-fluorophenyl)butyl bromide) increases polarity and stability, enhancing suitability for CNS-targeting pharmaceuticals .
- Heterocyclic Variants: Thienyl-substituted analogs (e.g., 4,4-bis(3-methyl-2-thienyl)) introduce sulfur atoms, altering conjugation and redox properties, which are critical in neurotransmitter-modulating drugs like Tiagabine .
- Simplified Backbones: Compounds like (Z)-1,2-bis(4-methylphenyl)ethene lack the butenyl chain, reducing steric hindrance and enabling applications in optoelectronics .
Physicochemical Properties
- Solubility: The 4-methylphenyl groups enhance hydrophobicity compared to fluorophenyl or hydroxyl-containing analogs (e.g., benzenemethanol derivatives in ).
- Thermal Stability: Bulky bis(aryl) substituents increase thermal stability relative to simpler stilbene derivatives .
Pharmaceutical Relevance
- Thienyl Analogues: Critical in synthesizing Tiagabine, a GABA reuptake inhibitor, where the thienyl groups enhance binding affinity to neuronal transporters .
Biological Activity
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-, also known by its CAS number 649556-30-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26
- Molecular Weight : 326.5 g/mol
- IUPAC Name : 1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene
- CAS Number : 649556-30-9
The compound features a benzene ring substituted with a 4,4-bis(4-methylphenyl)-3-butenyl group and a methyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| CAS No. | 649556-30-9 |
| Molecular Formula | C25H26 |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | 1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene |
| InChI Key | GHZGYZUPENCQID-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- typically involves multi-step organic reactions. A common method includes the alkylation of benzene derivatives using alkyl halides under Friedel-Crafts conditions with Lewis acid catalysts like aluminum chloride.
The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, potentially modulating enzyme activity involved in metabolic processes and signal transduction pathways.
Enzyme Inhibition Studies
Recent studies have focused on the compound's potential as an inhibitor of enzymes related to neurodegenerative diseases. For instance, compounds similar to Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both critical in Alzheimer's disease pathology.
In vitro studies revealed that certain derivatives exhibited significant AChE inhibitory activity with IC50 values ranging from 0.056 µM to over 2 µM . The most potent inhibitors were compared against standard drugs like donepezil and quercetin.
Antimicrobial Activity
Additionally, some derivatives of this compound have shown promising antibacterial and antifungal activities. The synthesized Schiff base complexes derived from related structures demonstrated effectiveness against various pathogens .
Case Studies
- AChE Inhibition : A study evaluated several benzamide derivatives for their AChE inhibitory activity, revealing that certain modifications led to enhanced potency compared to traditional inhibitors .
- Antimicrobial Properties : Research on Schiff bases synthesized from related compounds indicated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can be compared with other structurally similar compounds regarding their biological activities:
| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- | <0.056 | >9.01 |
| Donepezil | 0.046 | N/A |
| Quercetin | 0.046 | 4.89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
